molecular formula C21H20BrN3O2 B14866273 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B14866273
M. Wt: 426.3 g/mol
InChI Key: WRUONBULSSJGGB-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a pyridazinone ring, and a phenylpropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with hydrazine to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazinone ring. The final step involves the acylation of the pyridazinone derivative with 3-phenylpropylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and pyridazinone ring are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The phenylpropylacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-bromophenyl)-3-oxo-3-phenylpropyl)malononitrile
  • Imidazo[1,2-a]pyridines

Uniqueness

Compared to similar compounds, 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the pyridazinone ring and the specific arrangement of functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C21H20BrN3O2/c22-18-10-8-17(9-11-18)19-12-13-21(27)25(24-19)15-20(26)23-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-13H,4,7,14-15H2,(H,23,26)

InChI Key

WRUONBULSSJGGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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